molecular formula C11H18N4OS B3141393 N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine CAS No. 478258-66-1

N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine

Cat. No. B3141393
CAS RN: 478258-66-1
M. Wt: 254.35 g/mol
InChI Key: ZXSXUUMZGWNWDZ-UHFFFAOYSA-N
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Description

“N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine” is a chemical compound with the molecular formula C12H20N4S2. Its average mass is 284.444 Da and its monoisotopic mass is 284.112946 Da .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, and others .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have optimized synthesis methods and investigated the chemical properties of related compounds. For instance, Khudina et al. (2014) optimized the reaction conditions for synthesizing 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones, achieving high yields and preparing new analogs through nucleophilic substitution reactions with morpholine, leading to 2-morpholino pyrimidin-4-ones (Khudina, Burgart, & Saloutin, 2014). Similarly, Klimova et al. (2010) reported on reactions involving diferrocenylmorpholino- and -methylsulfanyl-cyclopropenylium salts with β-dicarbonyl compounds, showcasing the versatility of such chemical frameworks in synthesizing novel organic compounds (Klimova, Stivalet, Klimova, Flores‐Álamo, Backinowsky, Ortíz-Frade, & García, 2010).

Antimicrobial Applications

A study by Attia et al. (2014) synthesized and evaluated the antimicrobial activity of a related compound, demonstrating effectiveness against various microbes, which suggests potential applications in developing new antimicrobial agents (Attia, El‐Brollosy, Kansoh, Ghabbour, Al-Wabli, & Fun, 2014). This aligns with the broader research goal of finding new chemical entities capable of combating resistant microbial strains.

Applications in Organic Synthesis

Further research into the reactivity and applications of similar compounds in organic synthesis has been reported by various authors. For instance, Fei, Slawin, and Woollins (2001) studied the nucleophilic reactions of a dithiadiphosphetane disulfide compound with morpholine, revealing insights into the synthesis of ammonium salts and their potential uses in organic chemistry and material science (Fei, Slawin, & Woollins, 2001).

Novel Organic Materials

Research by Koczorowski et al. (2019) led to the development of novel symmetrical iron(II) sulfanyl porphyrazine, characterized for its electrochemical properties and potential applications in electrochemical sensors and biosensors. This highlights the role of morpholine derivatives in creating materials with significant electrochemical applications (Koczorowski, Rębiś, Szczolko, Antecka, Teubert, Milczarek, & Goslinski, 2019).

properties

IUPAC Name

N-ethyl-2-methylsulfanyl-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-3-12-9-8-10(14-11(13-9)17-2)15-4-6-16-7-5-15/h8H,3-7H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSXUUMZGWNWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)SC)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820425
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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